- An efficient synthesis of organic carbonates: atom economic protocol with a new catalytic system, Chemical Communications (Cambridge, 2004, (6), 734-735
Cas no 89489-56-5 (1,3-Dioxolan-2-one, 4-propyl-)
1,3-Dioxolan-2-one, 4-propyl- structure
Product Name:1,3-Dioxolan-2-one, 4-propyl-
Numéro CAS:89489-56-5
Le MF:C6H10O3
Mégawatts:130.141802310944
CID:598813
PubChem ID:13751606
Update Time:2024-10-26
1,3-Dioxolan-2-one, 4-propyl- Propriétés chimiques et physiques
Nom et identifiant
-
- 1,3-Dioxolan-2-one, 4-propyl-
- 4-propyl-1,3-dioxolan-2-one
- 4-Propyl-1,3-dioxolan-2-one (ACI)
- Carbonic acid, cyclic propylethylene ester (7CI)
- Carbonic acid, propylethylene ester (6CI)
- 1,2-Pentanediol carbonate
- 1,2-Pentylene carbonate
- 4-Propyl-1,3-dioxolidin-2-one
- SCHEMBL164146
- DTXSID30548405
- CS-0134586
- E81658
- AS-82213
- 89489-56-5
- 1,3-Dioxolan-2-one,4-propyl
-
- Piscine à noyau: 1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3
- La clé Inchi: AUXJVUDWWLIGRU-UHFFFAOYSA-N
- Sourire: O=C1OC(CCC)CO1
Propriétés calculées
- Qualité précise: 130.062994177g/mol
- Masse isotopique unique: 130.062994177g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 2
- Complexité: 111
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.5
- Surface topologique des pôles: 35.5Ų
1,3-Dioxolan-2-one, 4-propyl- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P008882-1g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 1g |
$161.00 | 2024-04-20 | |
| 1PlusChem | 1P008882-5g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 5g |
$625.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1248732-100mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 100mg |
$90 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1248732-250mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 250mg |
$115 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1248732-5g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 5g |
$660 | 2024-06-07 | |
| A2B Chem LLC | AD83106-100mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 100mg |
$56.00 | 2024-04-19 | |
| A2B Chem LLC | AD83106-250mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 250mg |
$80.00 | 2024-04-19 | |
| A2B Chem LLC | AD83106-1g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 1g |
$175.00 | 2024-04-19 | |
| A2B Chem LLC | AD83106-5g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 5g |
$694.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1248732-100mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 100mg |
$90 | 2025-02-24 |
1,3-Dioxolan-2-one, 4-propyl- Méthode de production
Méthode de production 1
Conditions de réaction
1.1 1 h, 125 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Calcium carbide Catalysts: 1,10-Phenanthroline , Zinc triflate Solvents: N-Methyl-2-pyrrolidone ; 3 MPa, rt; rt → 180 °C; 24 h, 5 MPa, 180 °C
Référence
- Calcium carbide as a dehydrating agent for the synthesis of carbamates, glycerol carbonate, and cyclic carbonates from carbon dioxide, Green Chemistry, 2020, 22(13), 4231-4239
Méthode de production 3
Conditions de réaction
1.1 Catalysts: 1852525-54-2 ; 1 MPa, 120 °C; 3 h, 120 °C
Référence
- Highly efficient synthesis of cyclic carbonates from carbon dioxide and epoxides catalyzed by ionic liquid [Heemim][ZrCl5], RSC Advances, 2015, 5(83), 67886-67891
Méthode de production 4
Conditions de réaction
1.1 Catalysts: Tetrabutylammonium bromide , Cobalt 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin ; 12 h, 1 atm, rt
Référence
- Fast and Robust Synthesis of Metalated PCN-222 and Their Catalytic Performance in Cycloaddition Reactions with CO2, Organometallics, 2019, 38(18), 3429-3435
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Phosphonium, [(2′-hydroxy[1,1′-biphenyl]-2-yl)methyl]triphenyl-, iodide (1:1) ; 24 h, 60 °C
1.2 1 atm, 60 °C → rt
1.2 1 atm, 60 °C → rt
Référence
- Design of bifunctional quaternary phosphonium salt catalysts for CO2 fixation reaction with epoxides under mild conditions, Green Chemistry, 2016, 18(17), 4611-4615
Méthode de production 6
Conditions de réaction
1.1 Reagents: 2-Methyl-3-butyn-2-ol Catalysts: 2567993-44-4 Solvents: Acetonitrile ; 10 s, 5 bar, rt; 10 min, rt; 16 h, 50 °C
Référence
- CO2 Fixation by Dual-Function Cu(triNHC) Catalysts as a Route to Carbonates and Carbamates via α-Alkylidene Carbonates, ACS Sustainable Chemistry & Engineering, 2022, 10(17), 5643-5650
Méthode de production 7
Conditions de réaction
1.1 Catalysts: Tetrabutylammonium bromide , 2414116-88-2 ; 24 h, 40 °C
Référence
- Docking Site Modulation of Isostructural Covalent Organic Frameworks for CO2 Fixation, Chemistry - A European Journal, 2020, 26(20), 4510-4514
Méthode de production 8
Conditions de réaction
1.1 Reagents: Tetraethylammonium iodide Catalysts: Copper Solvents: Acetonitrile ; 1 atm, rt
1.2 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 55 °C
1.2 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 55 °C
Référence
- Biomass-derived Cu/porous carbon for the electrocatalytic synthesis of cyclic carbonates from CO2 and diols under mild conditions, New Journal of Chemistry, 2020, 44(27), 11817-11823
Méthode de production 9
Conditions de réaction
1.1 Reagents: Tetraethylammonium iodide Solvents: Acetonitrile ; 1 atm, 25 °C
Référence
- Electrosynthesis of cyclic carbonates from CO2 and epoxides on a reusable copper nanoparticle cathode, RSC Advances, 2015, 5(30), 23189-23192
Méthode de production 10
Conditions de réaction
1.1 Catalysts: Triethylene glycol , Potassium iodide ; 24 h, 1 atm, 40 °C
Référence
- Potassium Iodide-Tetraethylene Glycol Complex as a Practical Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions, ACS Sustainable Chemistry & Engineering, 2017, 5(4), 2836-2840
Méthode de production 11
Conditions de réaction
1.1 Catalysts: Dicobalt octacarbonyl ; 1 h, 180 °C
Référence
- Reactions of diols with dimethyl carbonate in the presence of W(CO)6 and Co2(CO)8, Russian Journal of Organic Chemistry, 2014, 50(7), 948-952
Méthode de production 12
Conditions de réaction
1.1 Catalysts: Ethanamine, N,N-diethyl-, hydriodide (1:1) ; 5 min, 0 °C; 0 °C → 40 °C
1.2 24 h, 1 atm, 40 °C
1.2 24 h, 1 atm, 40 °C
Référence
- Triethylamine Hydroiodide as a Simple Yet Effective Bifunctional Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions, ACS Sustainable Chemistry & Engineering, 2017, 5(8), 7295-7301
Méthode de production 13
Conditions de réaction
1.1 Catalysts: 2097081-09-7 ; 2 h, 0.8 MPa, 100 °C
Référence
- Highly Efficient and Convenient Supported Ionic Liquid TiCl5-DMIL@SiO2@Fe3O4-Catalyzed Cycloaddition of CO2 and Epoxides to Cyclic Carbonates, Catalysis Letters, 2017, 147(6), 1453-1463
Méthode de production 14
Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine , Bis(salicylidene)-1,2-cyclohexanediamine Solvents: 1,2-Dichloroethane ; 5 min, 3570.0 kPa, rt; rt → 120 °C; 48 h, 120 °C; 120 °C → rt
Référence
- Chemical fixation of carbon dioxide co-catalyzed by a combination of Schiff bases or phenols and organic bases, European Journal of Organic Chemistry, 2004, (14), 3080-3089
Méthode de production 15
Conditions de réaction
1.1 Catalysts: Zinc iodide , Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, bromide (1:1), polymer with 4,4… Solvents: Methanol ; 12 h, rt
1.2 rt
1.2 rt
Référence
- Di-ionic multifunctional porous organic frameworks for efficient CO2 fixation under mild and co-catalyst free conditions, Green Chemistry, 2018, 20(23), 5285-5291
Méthode de production 16
Conditions de réaction
1.1 Catalysts: Potassium bromide , Cobalt dinitrate , 2,5-Dihydroxy-1,4-benzenedicarboxylic acid 1,4-dihydrazide ; 5 h, 0.6 MPa, 100 °C
Référence
- Cobalt-based catalytic system for the chemical fixation of CO2 under solvent-free conditions, Applied Organometallic Chemistry, 2020, 34(3),
Méthode de production 17
Conditions de réaction
1.1 Catalysts: Dichloromethane , Niobium pentoxide Solvents: Dimethylformamide ; 12 h, 5 MPa, 423 K; 423 K → rt
Référence
- Nb(V) compounds as epoxides carboxylation catalysts: the role of the solvent, Journal of Molecular Catalysis A: Chemical, 2003, 204, 204-205
Méthode de production 18
Conditions de réaction
1.1 Solvents: Tetraethylammonium tetrafluoroborate , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 40 °C
1.2 2 h, 1 atm, 40 °C
1.3 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 60 °C
1.2 2 h, 1 atm, 40 °C
1.3 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 60 °C
Référence
- Synthesis of cyclic carbonates from CO2 and diols via electrogenerated N-heterocyclic carbenes, International Journal of Electrochemical Science, 2012, 7(11), 11540-11549
1,3-Dioxolan-2-one, 4-propyl- Raw materials
1,3-Dioxolan-2-one, 4-propyl- Preparation Products
1,3-Dioxolan-2-one, 4-propyl- Littérature connexe
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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